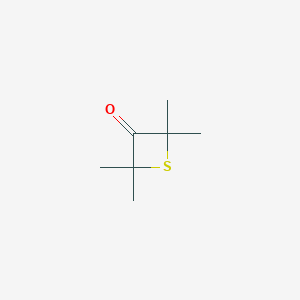
2,2,4,4-Tetramethylthietan-3-one
Cat. No. B1296296
Key on ui cas rn:
58721-01-0
M. Wt: 144.24 g/mol
InChI Key: RDTYEOXWKJSNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04692512
Procedure details


The 2,2,4,4-tetramethylthietan-3-one of Example 9, Step 1a, was converted to the corresponding oxime using hydroxylamine hydrochloride and sodium acetate by the procedure described in Example 12B of U.S. Pat. No. 4,411,925. The oxime (12.0 g., 0.045 moles) in 50 ml. of THF was added dropwise to a stirred suspension of LiAlH4 (6 g., 0.15 moles) in 50 ml. of THF at 0° C. After addition of the oxime was completed, the reaction mixture was allowed to warm to room temperature and was then refluxed for 1.5 hours. The reaction was carefully quenched by dropwise addition of 6 ml. of H2O, 6 ml. of 15% NaOH and 18 ml. of H2O. The quenched solution was filtered and the filtrate evaporated to give 8 g. of crude amine. The crude amine was purified by silica gel chromatography with 5% methanol/chloroform as the eluting solvent. Yield: 3.8 l g.



[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
oxime
Quantity
12 g
Type
reactant
Reaction Step Six

[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[C:5](=O)[C:4]([CH3:8])([CH3:7])[S:3]1.Cl.[NH2:11]O.C([O-])(=O)C.[Na+].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][C:2]1([CH3:9])[CH:5]([NH2:11])[C:4]([CH3:8])([CH3:7])[S:3]1 |f:1.2,3.4,5.6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(SC(C1=O)(C)C)C
|
Step Two
Step Three
[Compound]
|
Name
|
oxime
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Six
[Compound]
|
Name
|
oxime
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
oxime
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then refluxed for 1.5 hours
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was carefully quenched by dropwise addition of 6 ml
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The quenched solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 8 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude amine was purified by silica gel chromatography with 5% methanol/chloroform as the eluting solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(SC(C1N)(C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
